2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
The compound “2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The benzylthio and acetamide groups are common functional groups in organic chemistry .
Scientific Research Applications
Potential Thymidylate Synthase Inhibitors
A study elaborated on the synthesis of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors, which are crucial for DNA synthesis and cell growth, making them a target for antitumor agents. These compounds were synthesized through a series of chemical reactions, including Heck coupling and cyclization, leading to the creation of classical and nonclassical analogs. One of the classical analogs demonstrated inhibitory activity against human recombinant thymidylate synthase, highlighting its potential as an antitumor agent (Gangjee, Qiu, & Kisliuk, 2004).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis of 2-mercaptobenzimidazole derivatives, including a variety of acetamides, to explore their antibacterial and antifungal activities. These compounds were tested against several Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating significant antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Crystal Structure Analysis
Research on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-acetamides has provided insights into their conformation and potential interactions with biological targets. These studies reveal the molecular conformation of these compounds, which is crucial for understanding their mechanism of action and for the design of derivatives with enhanced biological activity (Subasri et al., 2016).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Further investigation into the synthesis of thieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase (DHFR) has been conducted. These enzymes are key targets in cancer therapy due to their role in DNA replication and cell division. The study identified compounds with potent inhibitory activity against both targets, offering a promising avenue for the development of new anticancer drugs (Gangjee, Qiu, Li, & Kisliuk, 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(19-11-15-7-4-8-24-15)9-14-10-17(23)21-18(20-14)25-12-13-5-2-1-3-6-13/h1-8,10H,9,11-12H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQOHBRZMJBYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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